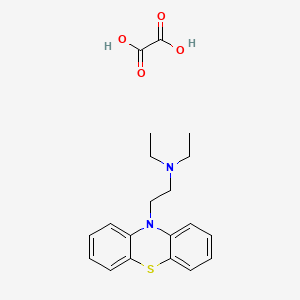
N,N-diethyl-2-(10H-phenothiazin-10-yl)ethanamine oxalate
Descripción general
Descripción
N,N-diethyl-2-(10H-phenothiazin-10-yl)ethanamine oxalate, commonly known as methylene blue, is a synthetic dye and a redox indicator that has been used in various fields of research, including biochemistry, medicine, and microbiology. It has been found to have potential therapeutic applications due to its ability to act as an electron carrier and to scavenge free radicals.
Mecanismo De Acción
N,N-diethyl-2-(10H-phenothiazin-10-yl)ethanamine oxalate acts as an electron carrier by accepting electrons from reduced nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2) in the electron transport chain. It also acts as a scavenger of free radicals by donating electrons to reactive oxygen species (ROS) and reactive nitrogen species (RNS). These mechanisms of action make it a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the activity of mitochondrial enzymes, which are involved in the production of ATP. It has also been found to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters. Additionally, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-diethyl-2-(10H-phenothiazin-10-yl)ethanamine oxalate in lab experiments is its ability to act as an electron carrier and to scavenge free radicals. This makes it a valuable tool for studying oxidative stress and mitochondrial dysfunction. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the research on N,N-diethyl-2-(10H-phenothiazin-10-yl)ethanamine oxalate. One potential direction is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Another potential direction is the investigation of the mechanisms of action of this compound, including its interactions with ROS and RNS. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly at high concentrations.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(10H-phenothiazin-10-yl)ethanamine oxalate has been widely used in scientific research due to its ability to act as an electron carrier and to scavenge free radicals. It has been used in studies related to oxidative stress, mitochondrial dysfunction, and neurodegenerative diseases. It has also been used as a staining agent in microscopy and as a redox indicator in electrochemistry.
Propiedades
IUPAC Name |
N,N-diethyl-2-phenothiazin-10-ylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.C2H2O4/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20;3-1(4)2(5)6/h5-12H,3-4,13-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRGTJPDNRTXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



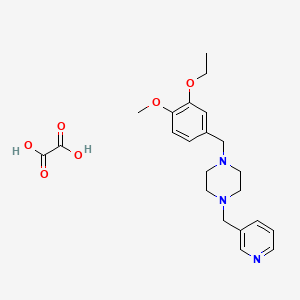
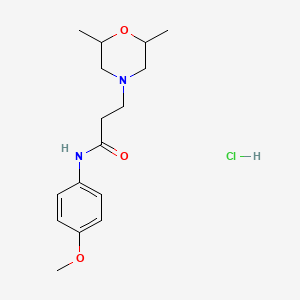
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3944539.png)
![1-(2-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944546.png)
![N,N-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3944555.png)

![N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3944581.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3944592.png)
![N-[(cyclohexylamino)carbonothioyl]norvaline](/img/structure/B3944607.png)
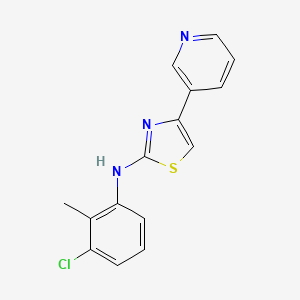
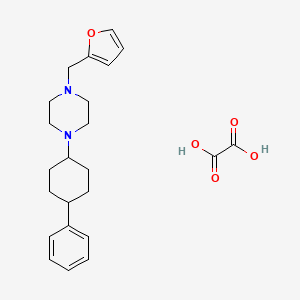
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B3944625.png)
![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3944627.png)
